Ethyl 4-(3-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyridine ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the pyridine and piperidine derivatives. These intermediates are then coupled through amide bond formation, followed by esterification to introduce the benzoate group.
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Step 1: Synthesis of 3,5-dichloropyridine derivative
- React 3,5-dichloropyridine with a suitable amine under basic conditions to form the desired pyridine derivative.
- Reaction conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), temperature (e.g., 80°C).
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Step 2: Synthesis of piperidine derivative
- React piperidine with an appropriate acylating agent to form the piperidine derivative.
- Reaction conditions: Solvent (e.g., dichloromethane), acylating agent (e.g., acetic anhydride), temperature (e.g., room temperature).
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Step 3: Coupling reaction
- Couple the pyridine and piperidine derivatives through amide bond formation.
- Reaction conditions: Solvent (e.g., dimethylformamide), coupling agent (e.g., EDCI), temperature (e.g., room temperature).
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Step 4: Esterification
- Introduce the benzoate ester group through esterification.
- Reaction conditions: Solvent (e.g., toluene), esterifying agent (e.g., ethyl chloroformate), temperature (e.g., reflux).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products, either as an active ingredient or as a precursor for other active compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used in biological assays to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 4-(3-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to differences in their chemical and biological properties.
Pyridine derivatives: Compounds containing the pyridine ring may have similar reactivity and applications but differ in their overall structure and properties.
Piperidine derivatives: Compounds containing the piperidine ring may have similar pharmacological activities but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C23H24Cl2N4O4 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
ethyl 4-[3-[[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H24Cl2N4O4/c1-2-33-23(32)14-3-5-17(6-4-14)29-20(30)12-19(22(29)31)27-16-7-9-28(10-8-16)21-18(25)11-15(24)13-26-21/h3-6,11,13,16,19,27H,2,7-10,12H2,1H3 |
InChI Key |
STQGXWNDDBLNJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=C(C=C(C=N4)Cl)Cl |
Origin of Product |
United States |
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